Sitafloxacin (CAS 127254-12-0, DU-6859a) is a synthetic fluoroquinolone antibiotic classified as a fourth-generation member of this drug class. [] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria, and certain atypical bacterial pathogens. [] Developed by Daiichi Sankyo, sitafloxacin has primarily seen clinical use in Japan, where it received approval in 2008. []
Sitafloxacin is recognized for its potent activity against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. [, ]
Sitafloxacin was developed by Daiichi Sankyo Company and is marketed under different brand names in various countries. Its classification falls under the category of fluoroquinolones, which are known for their potency against a wide range of bacterial infections. The compound is particularly noted for its effectiveness against resistant strains, making it a valuable option in the treatment of complex infections.
The synthesis of sitafloxacin involves several key steps, typically starting from 2,4,5-trifluoro-3-chlorobenzoic acid as a precursor. Various methods have been reported for its synthesis:
Further optimization has led to improved methods that enhance yield and reduce waste materials during synthesis .
Sitafloxacin has a complex molecular structure characterized by the following features:
The structural analysis is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), allowing for detailed characterization of its functional groups and stereochemistry .
Sitafloxacin participates in various chemical reactions that are crucial for its synthesis and functionality:
These reactions are carefully controlled to ensure high purity and yield of sitafloxacin .
Sitafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for:
Sitafloxacin binds to the enzyme-DNA complex, preventing the necessary conformational changes required for DNA replication and transcription. This action leads to bacterial cell death, making it effective against both replicating and non-replicating bacteria .
Sitafloxacin exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable or oral medication .
Sitafloxacin is primarily used in clinical settings for treating various bacterial infections, particularly those caused by resistant strains. Its applications include:
Sitafloxacin (DU-6859a), developed by Daiichi Sankyo, represents a significant advancement in fluoroquinolone antibiotics. Approved in Japan in 2008 under the brand name Gracevit®, it belongs to the fourth-generation fluoroquinolone class, distinguished by its enhanced activity against Gram-positive, anaerobic, and drug-resistant pathogens [1] [7]. Its development addressed limitations of earlier quinolones (e.g., ciprofloxacin, levofloxacin), particularly against strains with topoisomerase mutations and biofilm-forming bacteria [1]. Pharmacologically, sitafloxacin inhibits bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), critical enzymes for DNA replication and transcription. This dual targeting confers potent bactericidal effects, even against persister cells and small colony variants (SCVs) of Staphylococcus aureus [1] [7].
Key milestones include:
Table 1: Comparative Resistance Rates of Sitafloxacin vs. Key Antibiotics Against H. pylori
Antibiotic | Resistance Breakpoint MIC (μg/mL) | Resistance Rate (%) |
---|---|---|
Sitafloxacin | >1 | 0.0 |
Levofloxacin | >1 | 36.4 |
Ciprofloxacin | >1 | 37.2 |
Clarithromycin | >1 | 24.8 |
Metronidazole | ≥8 | 30.6 |
Data derived from 121 clinical strains in Korea [5].
Sitafloxacin’s molecular structure is C₁₉H₁₈ClF₂N₃O₃ (anhydrous form), featuring strategic modifications that optimize target binding and bacterial penetration [1] [6]. Its core quinolone scaffold includes:
Structure-Activity Insights:
Table 2: Key Structural Features and Functional Impact
Position | Group | Functional Role |
---|---|---|
C6 | Fluorine | Gyrase binding enhancement |
C8 | Chlorine | Anaerobic activity; oral absorption |
N1 | (1R,2S)-2-fluorocyclopropyl | Membrane penetration; resistance evasion |
C7 | Spirocyclic amine | Dual enzyme targeting; Gram-positive coverage |
Sitafloxacin’s regulatory approval remains concentrated in Asia, with ongoing clinical evaluations expanding its geographic and therapeutic footprint [4] [9].
Approved Indications (Japan, Thailand):
Regulatory Timeline:
Emerging Therapeutic Roles:
Table 3: Global Regulatory and Development Status
Region | Status | Key Indications | Year |
---|---|---|---|
Japan | Marketed | Pneumonia, UTIs, otitis media, periodontitis | 2008 |
Thailand | Marketed | Broad-spectrum bacterial infections | 2013 |
China | Phase 3 Trials | Community-acquired pneumonia, UTIs | 2017–2024 |
South Korea | Preclinical study | H. pylori eradication | 2021 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: